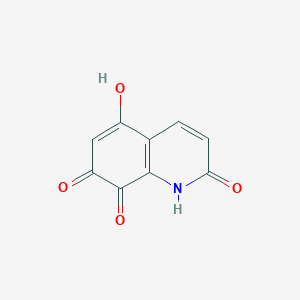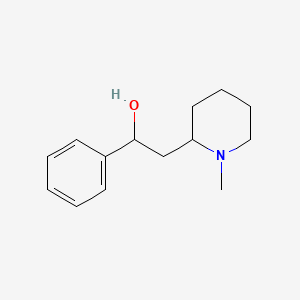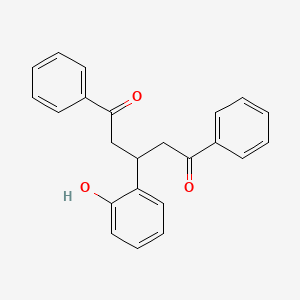![molecular formula C23H22Cl2N2O B13994478 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol CAS No. 5443-27-6](/img/structure/B13994478.png)
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is a chemical compound that belongs to the class of imidazolidin-2-yl derivatives. This compound is characterized by the presence of two 4-chlorobenzyl groups attached to an imidazolidine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol typically involves the reaction of 4-chlorobenzyl chloride with imidazolidine-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The phenol group is introduced in a subsequent step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidin-2-yl phenol derivatives.
Aplicaciones Científicas De Investigación
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-one: A simpler analog without the chlorobenzyl groups.
4-Chlorobenzyl imidazolidine: Lacks the phenol group.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5443-27-6 |
|---|---|
Fórmula molecular |
C23H22Cl2N2O |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2 |
Clave InChI |
RHMQAAFHGZAFPU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)





![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)

![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)



![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
